Pyrrole

Catalog No.
S3711210
CAS No.
30604-81-0
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole

CAS Number

30604-81-0

Product Name

Pyrrole

IUPAC Name

1H-pyrrole

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H

InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N

SMILES

C1=CNC=C1

Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals.
Water solubility: 4.5X10+4 mg/l @ 25 °C
45 mg/mL at 25 °C
Soluble in most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

C1=CNC=C1

Energy Storage

  • Supercapacitors: PPy's high conductivity and large surface area make it a promising candidate for supercapacitor electrodes. Research efforts focus on optimizing its structure and composition to enhance capacitance and improve charge-discharge cycles [1].

Biomedicine

  • Biosensors: PPy's biocompatibility and ability to interact with biological molecules make it ideal for developing biosensors. Researchers are exploring its use in sensors for detecting various diseases by immobilizing specific biorecognition molecules on its surface [2].
  • Tissue Engineering: PPy's conductive properties can be harnessed to create scaffolds for tissue engineering. These scaffolds can promote cell growth and differentiation due to their ability to mimic the electrical cues present in natural tissues [3].

Sensors

  • Electrochemical Sensors: PPy's ability to undergo redox reactions allows for its use in electrochemical sensors. By incorporating specific recognition elements, researchers can design PPy-based sensors for detecting various environmental pollutants, toxins, and biological molecules [4].
  • EMI Shielding: PPy's conductive nature makes it a potential material for electromagnetic interference (EMI) shielding. Research is underway to develop PPy composites for creating lightweight and flexible shielding materials for electronic devices [5].

Note

The bracketed numbers correspond to the following references (which would be included in a full scientific paper but not included here due to formatting requirements):

  • MDPI, Polypyrrole Nanomaterials: Structure, Preparation and Application:
  • MDPI, Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer:
  • National Institutes of Health, National Center for Biotechnology Information, PubChem Compound Summary for CID 11364, Polypyrrole: )
  • Taylor & Francis Online, Application of Polypyrrole for the Creation of Immunosensors:
  • ResearchGate, Applications of Polypyrrole/Polyester Textiles: A Review:

Pyrrole is a five-membered heterocyclic compound featuring four carbon atoms and one nitrogen atom in its ring structure. It is a colorless, volatile liquid that readily darkens upon exposure to air due to oxidation. Pyrrole is classified as an aromatic compound due to its cyclic structure and the presence of a conjugated pi-electron system, which follows Hückel's rule of aromaticity. Its molecular formula is C4H5NC_4H_5N, and it has a characteristic odor reminiscent of freshly cut grass. Pyrrole is soluble in organic solvents but has limited solubility in water .

The mechanism of action of PPy depends on the specific application. In some cases, its conductivity allows for efficient charge transport. For example, PPy coatings on electrodes can enhance their performance in batteries and supercapacitors. In other instances, PPy's biocompatibility makes it suitable for applications like tissue engineering scaffolds or drug delivery systems.

Data:

  • Pyrrole (monomer): LD50 (oral, rat) = 242 mg/kg.

Pyrrole exhibits a variety of chemical reactivity primarily due to its aromatic nature:

  • Electrophilic Substitution: Pyrrole reacts with electrophiles at the α positions (C2 or C5). This reactivity is attributed to the stability of the protonated intermediate formed during these reactions .
  • N-Alkylation and N-Acylation: Pyrrole can be alkylated using alkyl halides in the presence of bases, resulting in N-alkylpyrroles. Acylation can also occur, producing derivatives like 2-acetylpyrrole .
  • Oxidation and Reduction: Pyrrole can be oxidized to form maleimide and reduced to yield pyrrolidine. The oxidation process involves the loss of electrons, while reduction introduces hydrogen .
  • Cycloaddition Reactions: Pyrrole can participate in cycloaddition reactions such as Diels-Alder reactions, particularly when activated by electron-withdrawing groups .

Pyrrole and its derivatives are known for their significant biological activities. They are found in various natural products and exhibit a range of pharmacological effects:

  • Antimicrobial Activity: Some pyrrole derivatives have shown efficacy against bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Properties: Certain compounds containing pyrrole moieties have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
  • Neuroactive Effects: Pyrroles are involved in neurotransmitter systems, with some derivatives influencing serotonin and dopamine pathways, which could have implications for treating neurological disorders .

Pyrrole can be synthesized through various methods:

  • Hantzsch Pyrrole Synthesis: Involves the reaction of ammonia or primary amines with β-haloketones or aldehydes and β-ketoesters .
  • Knorr Pyrrole Synthesis: This method utilizes α-amino ketones reacting with dicarbonyl compounds to produce pyrroles .
  • Paal-Knorr Synthesis: A widely used technique that condenses 1,4-dicarbonyl compounds with ammonia or primary amines to yield pyrroles .
  • From Furan: Pyrrole can also be derived by passing furan over ammonia in the presence of catalysts like alumina .
  • Distillation of Succinimide: This method involves heating succinimide with zinc dust to produce pyrrole .

Pyrrole has diverse applications across various fields:

  • Pharmaceuticals: Many drugs contain pyrrole structures due to their biological activity. Examples include anti-inflammatory medications and anticancer agents .
  • Agriculture: Pyrrole derivatives are used as fungicides and herbicides, contributing to crop protection strategies .
  • Materials Science: Pyrrole is utilized in the synthesis of conductive polymers such as polypyrrole, which find applications in electronics and sensors .

Research into the interactions of pyrrole with other compounds has revealed insights into its reactivity and potential applications:

  • Complex Formation: Studies have shown that pyrrole can form complexes with metal ions, enhancing its utility in catalysis and sensor technology.
  • Biological Interactions: Investigations into how pyrroles interact with biological macromolecules have provided valuable information regarding their mechanisms of action in pharmacology .

Pyrrole shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

CompoundStructureUnique Features
FuranFive-membered ring with one oxygenMore stable than pyrrole; less reactive towards electrophiles
ThiopheneFive-membered ring with one sulfurExhibits greater stability than pyrrole; more resistant to oxidation
IndoleSix-membered ring fused with a five-membered nitrogen ringExhibits significant biological activity; involved in neurotransmission
ImidazoleFive-membered ring with two nitrogen atomsPlays a crucial role in enzyme function; present in histidine

Pyrrole's uniqueness lies in its balance between reactivity and stability, making it versatile for various chemical transformations while retaining biological significance. Its ability to participate in electrophilic substitution reactions distinguishes it from similar compounds like furan and thiophene, which are less reactive due to their electronic configurations .

Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline]
Liquid
Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma

Color/Form

Colorless liquid when fresh
Yellowish or brown oil

XLogP3

0.7

Hydrogen Bond Donor Count

1

Exact Mass

67.042199164 g/mol

Monoisotopic Mass

67.042199164 g/mol

Boiling Point

129.7 °C
130.00 to 131.00 °C. @ 760.00 mm Hg

Flash Point

102 °F (39 °C) (CLOSED CUP)

Heavy Atom Count

5

Taste

Burning, pungent taste

Vapor Density

2.31 (Air= 1)

Density

0.9698 @ 20 °C
0.955-0.975

Odor

Agreeable empyreumatic odor resembling that of chloroform

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS HIGHLY TOXIC FUMES OF NITROXIDES.

Melting Point

-23.4 °C
-24 °C

UNII

86S1ZD6L2C

Related CAS

30604-81-0
107760-17-8
101359-25-5

Vapor Pressure

8.36 [mmHg]
8.35 mm Hg @ 25 dec C

Wikipedia

Pyrrole
Anastrozole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF AMMONIA AND ACETYLENE OR BUTADIENE
Fractional distillation of bone-oil with sulfuric acid. Later converted into the potassium compound (C4H4NK), washing with ether, and treatment with water, followed by drying and distillation.
Thermal decomposition of ammonium mucate with glycerol or mineral oil. Also formed on heating of albumin; on heating sheep's wool with aqueous barium hydroxide solution; by pyrolysis of gelatin.

General Manufacturing Information

1H-Pyrrole: ACTIVE
STUDY OF FREE RADICALS PRODUCED IN PYRROLE BY X IRRADIATION & TRITIUM ATOM DECAY.
A constituent of coal tar & bone oil ... .
Pyrrole was found to be potentially useful as a tracer for determining the contribution of environmental tobacco smoke to concentrations of volatile organic compounds in indoor environments with smoking.
The ability of 10 pyrroles to block the acidic nitrosation of morpholine has been determined by using an assay that measures their effectiveness in the presence of a 10-fold excess of amine. The log (% N-nitrosomorpholine) formed is a linear function of blocking agent concentrations ranging from 0.0 to 1.5 times the equivalents of initial nitrate. The negative slopes of these plots allow a ranking of the effectiveness of the blocking agent. Several of the pyrroles have been found to be much more effective than establishing blocking agents such as ascorbic acid. The following order blocking ability has been determined: 2,5-dimethylpyrrole = 1-benzyl-2,5-dimethylpyrroleic acid = 1,2-phenylenediamine = pyrrole > 1,2,5-tribenzylpyrrole = 1-benzylpyrrole = octamethylporphine hydrazine = 2,5-diphenylpyrrolecarboxylic acid. Pyrroles give complex mixtures devoid of N-nitroso compounds upon nitrosation.

Analytic Laboratory Methods

Runge test with hydrochloric acid yields pyrrole red, an amorphous polymer mixture. In addition, all pyrroles with a free alpha or beta position or with groups, eg. ester, that can be converted to such pyrroles under acid conditions undergo the Ehrlich reaction with p(dimethylamino) benzaldehyde to give a purple product. Pyrrole reacts with selenium dioxide in the presence of nitric acid to give a deep violet solution. Very small quantities (4X10-5 g) of pyrrole can be detected in this method.

Stability Shelf Life

DARKENS ON STANDING WITH EXPOSURE TO AIR.

Dates

Modify: 2023-08-20

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